molecular formula C21H19FN4O3S B3020837 N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1021255-92-4

N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No. B3020837
M. Wt: 426.47
InChI Key: XSDLVMOJISCNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide" is a bioactive molecule that belongs to a class of compounds with potential anticancer properties. This class of compounds has been studied for their ability to inhibit the growth of cancer cells, including resistant strains, and to induce cell death through mechanisms such as apoptosis and autophagy .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of aminobenzoic acid with amino thiophenol, followed by acetylation and further functionalization with various heterocyclic rings . Modifications to established synthetic routes, such as the Jacobsen cyclization, have been employed to obtain specific fluorinated derivatives with high purity . These synthetic strategies are crucial for producing compounds with the desired biological activities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, which provides detailed information on the conformation and crystalline arrangement of the molecules . The presence of fluorine atoms and other substituents on the benzamide ring influences the molecular conformation and, consequently, the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups such as the acetamide, thiazole, and benzamide moieties. These groups participate in interactions with biological targets, such as enzymes or receptors, which are critical for their anticancer activity . The introduction of fluorine atoms can also affect the metabolic stability and reactivity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and pharmacokinetic profile, are essential for their potential as therapeutic agents. Compounds with good pharmacokinetic properties and the ability to induce cell death in cancer cells are promising candidates for further development . The introduction of specific substituents can enhance these properties, as seen in the case of fluorinated benzothiazoles .

Future Directions

The future directions for research on this compound would depend on its specific properties and potential applications. If this compound shows promising biological activity, it could be a candidate for further development as a therapeutic agent .

properties

IUPAC Name

N-[4-[3-(3-acetamidoanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-13(27)23-16-3-2-4-17(11-16)24-19(28)10-9-18-12-30-21(25-18)26-20(29)14-5-7-15(22)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,23,27)(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDLVMOJISCNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.